2-[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]ethanol
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Overview
Description
2-[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorophenylsulfonyl group and an ethanol group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 2-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]acetaldehyde or 2-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]acetic acid .
Scientific Research Applications
2-[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors in the body, while the sulfonyl group can modulate the compound’s activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]ethanol: Lacks the sulfonyl group, which may affect its biological activity.
2-[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]methanol: Has a methanol group instead of ethanol, which may influence its reactivity and solubility.
Uniqueness
2-[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]ethanol is unique due to the presence of both the sulfonyl group and the ethanol group, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O3S/c13-11-2-1-10(9-12(11)14)20(18,19)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REIWQVQVRNNOSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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